molecular formula C11H10F2O B8353592 1-(3,3-Difluoropropoxy)-3-ethynylbenzene

1-(3,3-Difluoropropoxy)-3-ethynylbenzene

Cat. No.: B8353592
M. Wt: 196.19 g/mol
InChI Key: CSEIWZRBXZWVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3-Difluoropropoxy)-3-ethynylbenzene is a fluorinated aromatic compound characterized by a 3,3-difluoropropoxy group and an ethynyl substituent on the benzene ring. The ethynyl group confers reactivity in cross-coupling and cycloaddition reactions, while the difluorinated alkoxy chain enhances lipophilicity and metabolic stability. This compound is of interest in pharmaceutical and materials chemistry due to its unique electronic and steric properties .

Properties

Molecular Formula

C11H10F2O

Molecular Weight

196.19 g/mol

IUPAC Name

1-(3,3-difluoropropoxy)-3-ethynylbenzene

InChI

InChI=1S/C11H10F2O/c1-2-9-4-3-5-10(8-9)14-7-6-11(12)13/h1,3-5,8,11H,6-7H2

InChI Key

CSEIWZRBXZWVGR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)OCCC(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic differences between 1-(3,3-Difluoropropoxy)-3-ethynylbenzene and related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight Fluorination Key Electronic Effects
This compound 3,3-difluoropropoxy, ethynyl C11H9F2O 201.19 Two F atoms Strong electron-withdrawing effect
1-(Difluoromethoxy)-3-ethynylbenzene difluoromethoxy, ethynyl C9H6F2O 168.14 Two F atoms Moderate electron-withdrawing effect
1-(Benzyloxy)-3-ethynylbenzene benzyloxy, ethynyl C15H12O 208.26 None Electron-donating (benzyl group)
1-(1,3-Butadiyn-1-yl)-3-ethynylbenzene butadiynyl, ethynyl C12H6 150.18 None High unsaturation, conjugation

Key Observations :

  • Fluorination Impact : The difluoropropoxy group in the target compound provides greater steric bulk and stronger electron-withdrawing effects compared to the shorter difluoromethoxy group in . This enhances resistance to oxidation and metabolic degradation.
  • Substituent Bulk : The benzyloxy derivative exhibits lower solubility in polar solvents due to its bulky aromatic substituent, whereas the difluoropropoxy group balances lipophilicity and solubility.
  • Reactivity : Compounds with multiple alkynes (e.g., 1-(1,3-Butadiyn-1-yl)-3-ethynylbenzene ) are prone to cycloaddition or polymerization, whereas the target compound’s single ethynyl group allows controlled reactivity in coupling reactions.

Reactivity in Catalytic Hydrogenation

Evidence from catalytic hydrogenation studies (e.g., 1-nitro-4-ethynylbenzene in ) suggests that fluorinated ethynylbenzenes exhibit distinct behavior:

  • Selectivity: Fluorinated alkoxy groups (e.g., difluoropropoxy) may direct hydrogenation to specific positions due to electronic effects. For example, the electron-withdrawing nature of fluorine could stabilize transition states, altering regioselectivity compared to non-fluorinated analogs.

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